molecular formula C20H24N4O B7875886 N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

Cat. No.: B7875886
M. Wt: 336.4 g/mol
InChI Key: YGXIIONGCSLISJ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine precursors. One common method involves the use of Schiff base reduction routes, where the quinoxaline derivative is reacted with a piperidine derivative under reducing conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated spirocyclic compounds.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-25-16-8-6-15(7-9-16)14-22-19-20(10-12-21-13-11-20)24-18-5-3-2-4-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXIIONGCSLISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC24CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC24CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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